3,6-Dimethyl-7-oxooctanoic acid
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Overview
Description
3,6-Dimethyl-7-oxooctanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of octanoic acid, characterized by the presence of two methyl groups at the 3rd and 6th positions and a ketone group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-7-oxooctanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3,6-dimethyl-7-hydroxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another synthetic route involves the aldol condensation of 3-methylbutanal with 2-methylpropanal, followed by oxidation of the resulting product. This method requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-7-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,6-Dimethyl-7-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-7-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-6-oxooctanoic acid: Similar structure but with different methyl group positions.
3,6-Dimethyl-8-oxooctanoic acid: Similar structure but with the ketone group at a different position.
3,6-Dimethyl-7-hydroxyoctanoic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
3,6-Dimethyl-7-oxooctanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
15313-65-2 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,6-dimethyl-7-oxooctanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(6-10(12)13)4-5-8(2)9(3)11/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
GRFRGGLXDGMCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)C(=O)C)CC(=O)O |
Origin of Product |
United States |
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